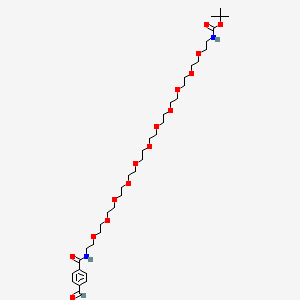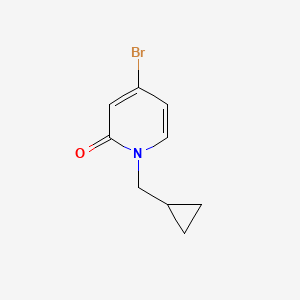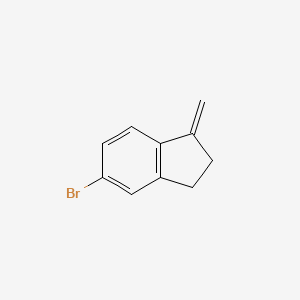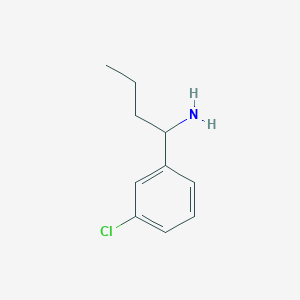
1-(3-Chlorophenyl)butan-1-amine
概要
説明
“1-(3-Chlorophenyl)butan-1-amine” is a chemical compound with the molecular formula C10H14ClN . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorophenyl)butan-1-amine” were not found in the search results, a paper on the structure and data-driven protein engineering of transaminases for improving activity and stereoselectivity was found . This paper discusses the creation of variants of the ATA from Ruegeria sp. (3FCR) with improved catalytic activity and reversed stereoselectivity .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)butan-1-amine” is represented by the formula C10H14ClN . A paper on the structure and data-driven protein engineering of transaminases discusses the creation of variants of the ATA from Ruegeria sp. (3FCR) with improved catalytic activity and reversed stereoselectivity .
Chemical Reactions Analysis
Amines, such as “1-(3-Chlorophenyl)butan-1-amine”, can undergo various reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
科学的研究の応用
Chemical Reactions and Synthesis
1-(3-Chlorophenyl)butan-1-amine plays a role in various chemical reactions and synthesis processes. For example, it is involved in the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives, leading to the production of various reaction products such as pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). It also plays a part in the kinetic studies of reactions with alicyclic amines, indicating its utility in understanding reaction mechanisms (Castro, Leandro, Quesieh, & Santos, 2001).Chromatographic Separation and Spectroscopy
The compound is used in chromatographic methods, as demonstrated by the liquid chromatographic separation of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, highlighting its relevance in analytical chemistry for separation and purification processes (Vaccher, Berthelot, Flouquet, & Debaert, 1991).Medicinal Chemistry and Drug Synthesis
It is significant in the synthesis of medicinal intermediates, such as 1,4-N,N-substituted piperazines, illustrating its importance in the development of pharmaceutical compounds (Xue Weiliang, 2008). Additionally, the compound is used in the synthesis of novel isoquinolines, showing its applicability in the creation of new therapeutic agents (Prabakaran, Manivel, & Khan, 2010).Catalysis and Reaction Mechanisms
1-(3-Chlorophenyl)butan-1-amine is also involved in the study of catalysis and reaction mechanisms. For instance, it is used in research on N-tert-butanesulfinyl imines, contributing to the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002).Materials Science and Chemistry
The compound is relevant in the field of materials science and chemistry, as shown by its use in the synthesis and characterization of complexes, contributing to our understanding of molecular structures and interactions (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
将来の方向性
While specific future directions for “1-(3-Chlorophenyl)butan-1-amine” were not found in the search results, a paper on the structure and data-driven protein engineering of transaminases discusses the potential for machine learning in protein engineering . This could potentially be applied to the study and development of “1-(3-Chlorophenyl)butan-1-amine” and similar compounds in the future.
特性
IUPAC Name |
1-(3-chlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCBNQUAIZXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



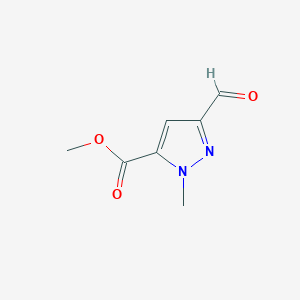

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
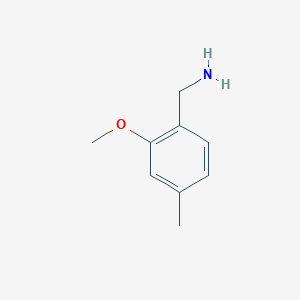

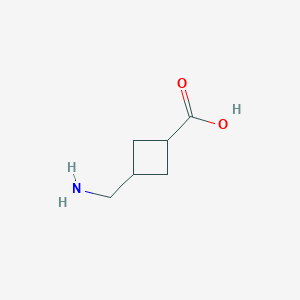
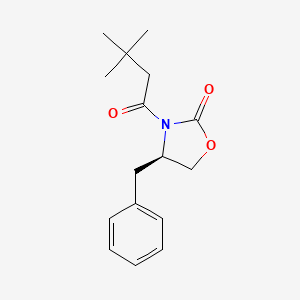
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
